N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
The compound contains a thiazolidine-2,4-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . This group is often found in biologically active compounds and is used as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Synthesis Analysis
Thiazolidine-2,4-diones can be synthesized by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Mechanism of Action
Target of action
Thiazolidinediones are known to be partial agonists of the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a type of nuclear regulatory protein involved in the transcription of several genes responsible for energy metabolism and inflammation .
Mode of action
Thiazolidinediones interact with PPAR-γ, modulating the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .
Biochemical pathways
The activation of PPAR-γ alters the transcription of genes involved in lipid metabolism, adipocyte differentiation, and insulin signaling . This can lead to increased insulin sensitivity and decreased blood glucose levels .
Result of action
The activation of PPAR-γ by thiazolidinediones can lead to a decrease in insulin resistance, making these compounds potentially useful for the treatment of type 2 diabetes .
Action environment
The efficacy and stability of thiazolidinediones can be influenced by various factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-7-11(22-16-15-7)12(19)14-8-4-2-3-5-9(8)17-10(18)6-21-13(17)20/h8-9H,2-6H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVUXFLNEVUZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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